cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step processes that involve the formation of the heterocyclic core, followed by the addition of the various substituents through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine core, in particular, is a fused ring system that can participate in various types of bonding interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar ethoxy group and the basic piperazine ring could potentially increase the compound’s solubility in water. The compound’s lipophilicity, which could influence its absorption and distribution in the body, would be affected by the presence of the nonpolar cyclopropyl and phenyl groups .Scientific Research Applications
Antimicrobial Activities
Cyclopropyl derivatives, including structures similar to cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, have been investigated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives and found some to possess good to moderate activities against various microorganisms, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).
Anticancer and Antituberculosis Properties
A study by Mallikarjuna et al. (2014) on this compound derivatives demonstrated significant antituberculosis and anticancer activities. Some compounds were found to be effective against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential in cancer and tuberculosis therapies (Mallikarjuna et al., 2014).
Tubulin Polymerization Inhibition for Cancer Treatment
Research by Prinz et al. (2017) on phenylpiperazine derivatives, structurally related to the cyclopropyl compound , revealed their ability to inhibit tubulin polymerization in cancer cells. This inhibition leads to cell cycle arrest in the G2/M phase, suggesting a potential mechanism for cancer treatment (Prinz et al., 2017).
Antagonistic Activities on Receptors
Romero et al. (2012) synthesized and evaluated small molecule antagonists of G protein-coupled receptors, including structures similar to this compound. Their research indicated the potential of such compounds in modulating receptor activities, which can be crucial in treating various diseases (Romero et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, primarily targets CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in the disruption of the cell cycle, leading to the arrest of cell growth and division . The compound’s interaction with CDK2 is likely due to its structural features, which allow it to bind with high affinity to the kinase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . The compound’s effect on these pathways results in its antiproliferative activity, particularly against cancer cells .
Result of Action
The compound exhibits potent antiproliferative activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within cells .
Future Directions
Properties
IUPAC Name |
cyclopropyl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-2-29-16-7-5-15(6-8-16)27-19-17(23-24-27)18(21-13-22-19)25-9-11-26(12-10-25)20(28)14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVICPRVZSKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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